molecular formula C11H8O3 B13525693 3-Acetyl-1h-isochromen-1-one

3-Acetyl-1h-isochromen-1-one

Cat. No.: B13525693
M. Wt: 188.18 g/mol
InChI Key: YZLUKAVLIALMCD-UHFFFAOYSA-N
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Description

3-Acetyl-1h-isochromen-1-one is an organic compound with the molecular formula C11H8O3. It is a derivative of isochromen-1-one, characterized by the presence of an acetyl group at the third position of the isochromen-1-one ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1h-isochromen-1-one can be achieved through several methods. One common approach involves the condensation of ortho-formylbenzoic acid with chloroacetone . Another method includes the reaction of this compound with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1h-isochromen-1-one . This intermediate can then undergo further reactions to form various derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1h-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1h-isochromen-1-one stands out due to its versatile reactivity and wide range of applications in different fields. Its unique structural features allow for the synthesis of various derivatives with enhanced biological and chemical properties .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-acetylisochromen-1-one

InChI

InChI=1S/C11H8O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-6H,1H3

InChI Key

YZLUKAVLIALMCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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